2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride

Lipophilicity Drug Design Physicochemical Properties

2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is a multi-substituted aromatic acyl chloride with a molecular formula of C9H5ClF4O and a molecular weight of 240.58 g/mol. It is characterized by a unique 1,2,4,5-tetrasubstituted benzene ring bearing a fluoro group at the 2-position, a methyl group at the 5-position, a trifluoromethyl group at the 4-position, and the reactive acyl chloride moiety at the 1-position.

Molecular Formula C9H5ClF4O
Molecular Weight 240.58 g/mol
CAS No. 1323966-18-2
Cat. No. B1399862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride
CAS1323966-18-2
Molecular FormulaC9H5ClF4O
Molecular Weight240.58 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(F)(F)F)F)C(=O)Cl
InChIInChI=1S/C9H5ClF4O/c1-4-2-5(8(10)15)7(11)3-6(4)9(12,13)14/h2-3H,1H3
InChIKeyUDEWPGOZXPREEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (CAS 1323966-18-2): Technical Specifications and Procurement Considerations


2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is a multi-substituted aromatic acyl chloride with a molecular formula of C9H5ClF4O and a molecular weight of 240.58 g/mol [1]. It is characterized by a unique 1,2,4,5-tetrasubstituted benzene ring bearing a fluoro group at the 2-position, a methyl group at the 5-position, a trifluoromethyl group at the 4-position, and the reactive acyl chloride moiety at the 1-position . This specific substitution pattern is designed to impart distinct physicochemical properties, including a calculated XLogP3 of 3.8, making it a valuable intermediate for the synthesis of complex fluorinated molecules in pharmaceutical and agrochemical research [1].

The Procurement Risk of Unvalidated Substitutions for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride


Substituting 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride with a structurally similar benzoyl chloride analog is not a straightforward procurement decision and can lead to significant downstream failures. The precise 1,2,4,5-substitution pattern is not merely incidental; it dictates the molecule's reactivity, steric hindrance, and lipophilicity, which in turn control its behavior as a building block [1]. Replacing this compound with a less substituted analog, such as a mono- or di-substituted benzoyl chloride, would fundamentally alter the electronic and steric properties of the resulting intermediate, potentially derailing a multi-step synthetic route or compromising the biological activity of a final drug candidate [2]. The specific arrangement of the fluoro, methyl, and trifluoromethyl groups is a key design element that cannot be replicated by a generic alternative.

Quantitative Differentiation of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride from Key Analogs


Increased Lipophilicity (XLogP3) Compared to a Demethylated Analog

The calculated partition coefficient (XLogP3) for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is 3.8 [1]. This is substantially higher than the XLogP3 of 3.22 reported for the closely related analog 2-Fluoro-4-(trifluoromethyl)benzoyl chloride, which lacks the 5-methyl substituent [2]. This 0.58 log unit increase in lipophilicity is a direct, quantifiable consequence of the additional methyl group on the aromatic ring.

Lipophilicity Drug Design Physicochemical Properties

Increased Molecular Weight and Heavy Atom Count vs. Mono-Substituted Analogs

The molecular weight of the target compound is 240.58 g/mol [1]. This represents a significant increase compared to less substituted benzoyl chloride analogs, such as the mono-substituted 4-(Trifluoromethyl)benzoyl chloride (MW: 208.57 g/mol) [2] or the di-substituted 2-Fluoro-4-(trifluoromethyl)benzoyl chloride (MW: 226.56 g/mol) [3]. This 32 g/mol and 14 g/mol difference, respectively, is a direct measure of the additional structural complexity (i.e., the 5-methyl group) present in the target compound.

Molecular Properties Synthetic Intermediate SAR

Commercially Available Purity of ≥97% from Major Chemical Suppliers

The target compound is commercially available from multiple major chemical suppliers, including Thermo Fisher Scientific, with a specified minimum purity of 97% . This level of purity is a critical procurement metric, ensuring that the reagent is suitable for sensitive synthetic transformations without the need for further in-house purification. While other analogs may be available at similar purities, the consistency of this specification across vendors for this specific compound reduces procurement risk.

Purity Procurement Quality Control

Targeted Application Scenarios for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride


Synthesis of High-Lipophilicity Drug Candidates for CNS or Intracellular Targets

Based on its elevated calculated lipophilicity (XLogP3 = 3.8) relative to analogs lacking the 5-methyl group [1], this compound is a preferred acylating agent for building blocks intended for drug discovery programs where enhanced membrane permeability is crucial. It is particularly well-suited for the synthesis of lead compounds targeting the central nervous system (CNS) or intracellular pathogens, where crossing lipid bilayers is a primary challenge .

Streamlined Synthesis of Complex, Highly-Substituted Aromatic Scaffolds

As a pre-assembled, multi-substituted benzoyl chloride building block with a molecular weight of 240.58 g/mol [1], this compound can reduce the number of synthetic steps in a route. Instead of starting from a simpler benzoyl chloride and performing sequential functionalizations to install the fluoro, methyl, and trifluoromethyl groups, the core is already present, allowing for rapid construction of more complex molecular architectures . This is valuable in both medicinal chemistry and the synthesis of advanced materials.

Quality-Controlled Intermediate for Pharmaceutical and Agrochemical R&D

The compound's availability at a certified purity of 97% from major chemical suppliers [1] makes it a reliable intermediate for regulated research environments, including pharmaceutical and agrochemical R&D. This defined purity specification reduces the risk of side reactions from unknown impurities, ensuring more reproducible results in multi-step syntheses and during the scale-up of promising leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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